![molecular formula C13H15Br2N3O2 B4376130 5-bromo-N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-furamide](/img/structure/B4376130.png)
5-bromo-N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-furamide
Overview
Description
5-bromo-N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-furamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrazole ring, and bromine substituents, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-furamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Attachment of the propyl chain: This involves the reaction of the brominated pyrazole with 3-bromopropylamine under basic conditions.
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling: Finally, the furan ring is coupled with the brominated pyrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the bromine substituents, potentially leading to the formation of debrominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Debrominated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-bromo-N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-furamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine substituents and heterocyclic rings may play a role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-furamide: Lacks the pyrazole ring and propyl chain, making it less complex.
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-furamide: Lacks the bromine substituent on the furan ring.
5-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2-furamide: Lacks the additional bromine and methyl groups on the pyrazole ring.
Uniqueness
The unique combination of the furan ring, pyrazole ring, and bromine substituents in 5-bromo-N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-furamide makes it a versatile compound with potential applications in various fields of research. Its structural complexity allows for diverse chemical reactivity and biological activity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
5-bromo-N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2N3O2/c1-8-12(15)9(2)18(17-8)7-3-6-16-13(19)10-4-5-11(14)20-10/h4-5H,3,6-7H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPIPFDSZVBDOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)C2=CC=C(O2)Br)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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